molecular formula C8H10N4O2 B8518277 3-Propionylamino-pyrazine-2-carboxylic acid amide

3-Propionylamino-pyrazine-2-carboxylic acid amide

Cat. No. B8518277
M. Wt: 194.19 g/mol
InChI Key: UHFUSWUAKRAMSL-UHFFFAOYSA-N
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Patent
US08642609B2

Procedure details

A mixture of 3-propionylamino-pyrazine-2-carboxylic acid amide (9.7 g, 50 mmol) and Na2CO3 (100 mL, 10%) was refluxed overnight. The water was removed in vacuo and the residue was treated with CH3OH (200 mL). The insoluble salt was filtered and the filtrate was evaporated to give 2-Ethyl-3H-pteridin-4-one as a yellow solid (6.1 g, 69%). 1H NMR (DMSO-d6) δ 8.64 (d, J=2 Hz, 1H), 8.36 (d, J=2 Hz, 1H), 2.52 (q, J=4.5 Hz, 2H), 1.18 (t, J=4.5 Hz, 3H). MS (ESI) m/e (M+1)30: 177.3.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[C:7]([C:12]([NH2:14])=[O:13])=[N:8][CH:9]=[CH:10][N:11]=1)(=O)[CH2:2][CH3:3]>C([O-])([O-])=O.[Na+].[Na+]>[CH2:2]([C:1]1[NH:14][C:12](=[O:13])[C:7]2[C:6](=[N:11][CH:10]=[CH:9][N:8]=2)[N:5]=1)[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
C(CC)(=O)NC=1C(=NC=CN1)C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The water was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with CH3OH (200 mL)
FILTRATION
Type
FILTRATION
Details
The insoluble salt was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC2=NC=CN=C2C(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.